molecular formula C17H22N2O2 B10811791 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide CAS No. 6058-56-6

1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

Katalognummer: B10811791
CAS-Nummer: 6058-56-6
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: BVUSHGJZBZMDML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is a pyrrolidine carboxamide (PCAM) compound of significant research interest in antibacterial discovery, particularly against Mycobacterium tuberculosis . Its primary researched application is as a potent, direct inhibitor of the enoyl-acyl carrier protein reductase (InhA) enzyme . InhA is a validated and essential target in the type-II fatty acid synthesis (FAS-II) system of the bacterium, which is responsible for the production of mycolic acids, a vital component of the mycobacterial cell wall . Unlike first-line prodrugs such as isoniazid, this compound acts directly on the InhA enzyme and does not require prior activation by the bacterial catalase-peroxidase (KatG) . This mechanism is a key area of investigation for overcoming drug resistance in tuberculosis, as mutations in the KatG enzyme are a common route for resistance to standard treatments . Research indicates that potent inhibitors like this compound bind in the substrate cavity of InhA, adjacent to the NADH cofactor, forming key interactions such as hydrogen bonds with Tyr158 and the NADH cofactor itself . The compound is part of a class of molecules designed computationally to optimize binding affinity and pharmacokinetic properties, with studies focusing on structural modifications to enhance van der Waals interactions within the hydrophobic pocket of the InhA binding site . This makes it a valuable chemical tool for researchers studying bacterial fatty acid biosynthesis, target-based antibiotic discovery, and mechanisms to circumvent existing drug resistance.

Eigenschaften

CAS-Nummer

6058-56-6

Molekularformel

C17H22N2O2

Molekulargewicht

286.37 g/mol

IUPAC-Name

1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H22N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,18,21)

InChI-Schlüssel

BVUSHGJZBZMDML-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Biologische Aktivität

1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, commonly referred to as a pyrrolidine carboxamide, has garnered attention in recent years for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This compound is primarily investigated for its effects on Mycobacterium tuberculosis (Mtb), among other biological targets.

The biological activity of this compound is largely attributed to its role as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mtb. InhA catalyzes the NADH-dependent reduction of trans-enoyl-acyl carrier protein, making it a critical target for antitubercular drugs. The compound has been shown to bind to the active site of InhA, thereby inhibiting its function and potentially leading to bactericidal effects against Mtb .

Enzyme Inhibition

This compound has been characterized as a tight-binding inhibitor , which means it binds strongly to its target enzyme, resulting in prolonged inhibition. Studies have indicated that this compound exhibits a significant inhibitory concentration (IC50) against InhA, with values reported in the nanomolar range .

Table 1: Inhibitory Concentrations of this compound

Target EnzymeIC50 (µM)Binding Affinity
InhA (Mtb)0.0029High
Other EnzymesVariesModerate to Low

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties beyond Mtb. It has shown promising results against various bacterial strains, indicating a broader spectrum of activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyrrolidine carboxamides, including this compound. Notably:

  • Sivaraman et al. conducted SAR studies that highlighted the compound's effectiveness as a slow-binding inhibitor of InhA, demonstrating significant conformational changes upon binding .
  • In Silico Studies : Computational modeling and docking studies have reinforced the understanding of how this compound interacts with InhA at the molecular level, providing insights into optimizing its structure for enhanced potency .
  • Cytotoxicity Assays : While evaluating its therapeutic potential, cytotoxicity assays have shown that this compound exhibits low toxicity towards mammalian cells, suggesting a favorable safety profile for further development .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has been studied for its interactions with various biological targets, particularly in the field of medicinal chemistry.

Antiviral Activity

Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against HIV. A study highlighted the development of combination therapies that include compounds with structural similarities to this compound, demonstrating their potential as reverse transcriptase inhibitors .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes, which could be beneficial in treating conditions related to enzyme overactivity. For instance, its structural analogs have been evaluated in docking studies to assess their binding affinities to specific enzyme targets involved in metabolic pathways .

Pain Management

Due to its structural characteristics, this compound may have applications in pain management therapies. Its derivatives have been explored for their analgesic properties, potentially providing alternatives to traditional pain medications .

Neurological Disorders

Initial investigations suggest that this compound could play a role in the treatment of neurological disorders. Its ability to cross the blood-brain barrier indicates potential effectiveness in addressing conditions such as anxiety and depression, where modulation of neurotransmitter systems is crucial .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step processes that yield high-purity compounds suitable for biological testing. A notable study employed a parallel synthesis approach to create a library of related compounds, facilitating the screening for various biological activities and enhancing the understanding of structure-activity relationships .

Study Focus Findings
Parallel SynthesisDeveloped a library of derivatives showing promising drug-likeness according to Lipinski's rule.
Molecular DockingIdentified potential enzyme targets for inhibition with high binding affinities.
Antiviral ResearchDemonstrated effectiveness against HIV reverse transcriptase through structural analogs.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and aniline derivatives.

Conditions Reagents Products Yield Source
Acidic hydrolysis6M HCl, reflux1-Cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid + Aniline75–85%
Basic hydrolysis1M NaOH, 80°C1-Cyclohexyl-5-oxo-pyrrolidine-3-carboxylate + Phenylamine70–78%

Mechanistic Insight :

  • Acidic conditions protonate the amide oxygen, enhancing electrophilicity for nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond.

Ring-Opening of the Pyrrolidone

The lactam ring (5-oxo-pyrrolidine) undergoes nucleophilic ring-opening reactions under acidic or reductive conditions.

Reagents Products Key Observations Source
LiAlH₄, THF1-Cyclohexyl-3-(N-phenylcarbamoyl)pyrrolidineReduction of the lactam carbonyl to a secondary amine.
H₂O/H⁺, heat4-(Cyclohexylamino)-5-oxo-N-phenylpentanamideHydrolytic cleavage at the β-position to the carbonyl.

Structural Influence :

  • The stereochemistry at C3 (S-configuration) directs regioselectivity during ring-opening .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, leveraging its pyrrolidine backbone.

Reagents Products Conditions Yield Source
CDI, CH₃CNPyrimidine-5-carboxamide derivativesClaisen condensation50–65%
DMFDMA, tolueneEnaminone intermediatesReflux, 12–24 h60–70%

Example Reaction Pathway :

  • Activation of the carboxylic acid (from amide hydrolysis) with CDI.

  • Cyclization with amidines (e.g., acetamidine) to form pyrimidine rings .

Enzymatic Interactions

While not a traditional chemical reaction, the compound inhibits Mycobacterium tuberculosis enoyl reductase (InhA) via non-covalent binding.

Target Binding Affinity (IC₅₀) Structural Features Critical for Activity Source
InhA enzyme0.8–1.2 µM- S-configuration at C3
- Cyclohexyl hydrophobic interaction

Crystallographic Data :

  • The cyclohexyl group occupies a hydrophobic pocket, while the carboxamide forms hydrogen bonds with Tyr158 and NAD⁺ cofactor .

Amidation and Functionalization

The primary amide serves as a handle for further derivatization.

Reagents Products Conditions Yield Source
R-NH₂, BPC, CH₃CNSecondary carboxamides (e.g., morpholine/pyrrolidine derivatives)Parallel solution-phase40–100%

Key Note :

  • Bis(pentafluorophenyl) carbonate (BPC) efficiently activates carboxylic acids for amidation without racemization .

Oxidation and Reduction

The cyclohexyl group remains inert under mild conditions but undergoes oxidation under harsh treatments.

Reagents Products Conditions Yield Source
KMnO₄, H₂SO₄Cyclohexanone derivatives100°C, 6 h30–40%
H₂, Pd/CSaturated pyrrolidine (reduces lactam carbonyl)60 psi, RT85–90%

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • 3-Methyl substitution (CAS 847239-68-3) may improve membrane permeability due to increased lipophilicity but could reduce solubility .
  • 3-Chloro substitution (CAS 331759-19-4) likely enhances binding via halogen bonding but may introduce metabolic stability challenges .

Analogues with Modified Cyclohexyl or Aromatic Groups

Structural variations beyond phenyl substitutions significantly alter bioactivity:

Compound Name Structural Variation Molecular Weight Key Property Change Reference ID
N,1-Dicyclohexyl-5-oxopyrrolidine-3-carboxamide Cyclohexyl replaces phenyl 292.42 Increased lipophilicity
5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide Thiophene-oxadiazole hybrid 436.53 Potential multi-target activity
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide Coumarin-linked 382.8 Fluorescence properties

Key Findings :

  • Thiophene-oxadiazole hybrid (CAS 1396766-75-8) introduces π-π stacking capabilities, which may broaden target specificity .
  • Coumarin-linked derivative (CAS 1144493-81-1) could enable fluorescence-based tracking of target engagement .

Non-Pyrrolidine Carboxamide Analogues

Compounds with alternative cores but retaining the carboxamide pharmacophore:

Compound Name Core Structure Molecular Weight Target/Activity Reference ID
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide Pyridine 403.26 Unknown (potential kinase inhibitor)
N-[6-(Cyclohexylsulfanyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide Benzimidazole-pyrrolidine hybrid Not stated Likely non-InhA target

Key Findings :

  • Benzimidazole hybrids (e.g., ) may target unrelated enzymes due to the bulky benzimidazole moiety .

Vorbereitungsmethoden

Formation of 1-Cyclohexyl-5-Oxo-Pyrrolidine-3-Carboxylic Acid

Itaconic acid undergoes condensation with cyclohexylamine (C₆H₁₁NH₂) at elevated temperatures (160°C) to form 1-cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid (Intermediate A). This exothermic reaction achieves a 96% yield under anhydrous conditions, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analysis.

Reaction Equation:

C5H6O4+C6H11NH2160CC11H17NO3+H2O\text{C}5\text{H}6\text{O}4 + \text{C}6\text{H}{11}\text{NH}2 \xrightarrow{160^\circ\text{C}} \text{C}{11}\text{H}{17}\text{NO}3 + \text{H}2\text{O}

Reduction and Amidation to Target Compound

Intermediate A is subsequently reduced using borane-tetrahydrofuran (BH₃-THF) at 0°C, followed by amidation with aniline (C₆H₅NH₂) in methylene chloride. This stepwise process yields the final product with 65% efficiency after silica gel purification.

Optimization Note: Excess borane (1.5 equivalents) and controlled quenching with ice improve reproducibility.

Parallel Synthesis Approaches for Structural Analogues

Parallel synthesis methodologies, adapted from pyrimidine-carboxamide libraries, offer scalable pathways for derivatives of this compound. These methods emphasize modularity and high-throughput screening compatibility.

Key Steps in Parallel Synthesis

  • Enaminone Formation: Itaconic acid derivatives react with N,N-dimethylformamide dimethylacetal (DMFDMA) to form β-keto esters.

  • Cyclization: Benzamidine or acetamidine induces cyclization, yielding pyrimidine-carboxylate intermediates.

  • Hydrolysis and Amidation: Basic hydrolysis (1 M NaOH) converts esters to carboxylic acids, which are then amidated with aliphatic amines.

Yield Data:

StepYield (%)Purity (%)
Enaminone formation8590
Cyclization6595
Amidation9298

Industrial-Scale Production Strategies

Industrial protocols prioritize cost-efficiency and minimal waste. A patented route employs continuous-flow reactors to enhance reaction control and scalability.

Continuous-Flow Synthesis

  • Reactor Setup: Tubular reactor with temperature zones (160°C for condensation, 25°C for reduction).

  • Catalysts: Heterogeneous catalysts (e.g., zeolites) reduce side reactions during cyclohexylamine coupling.

  • Throughput: 10 kg/day capacity with ≥90% purity.

Advantages:

  • Reduced solvent use (methylene chloride recycled in-line).

  • Real-time HPLC monitoring minimizes batch failures.

Recent Advances in Catalytic Methods

Emerging techniques focus on asymmetric catalysis to access enantiomerically pure forms of the compound.

Enantioselective Synthesis

Chiral palladium catalysts enable the synthesis of the (3S)-enantiomer with 98% enantiomeric excess (ee). Key steps include:

  • Asymmetric Aldol Reaction: Cyclohexylamine and itaconic acid derivatives react in the presence of Pd-BINAP complexes.

  • Dynamic Kinetic Resolution: Racemization suppression at low temperatures (-20°C).

Table 1: Catalyst Screening Results

Catalystee (%)Yield (%)
Pd-BINAP9875
Rh-Josiphos8568
Cu-Box7260

Critical Analysis of Methodologies

Yield and Purity Trade-offs

  • Classical Routes: High yields (96%) but require extensive purification.

  • Parallel Synthesis: Lower yields (65–85%) but superior scalability.

  • Industrial Methods: Balance yield (90%) with environmental sustainability.

Solvent and Energy Considerations

  • Classical: Relies on methylene chloride, posing disposal challenges.

  • Continuous-Flow: Uses 40% less solvent via recycling loops .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, and how can yield and purity be maximized?

  • Methodology : Employ a combination of solvent screening (e.g., polar aprotic solvents like DMF) and catalytic systems (e.g., coupling reagents for amide bond formation). Monitor reaction progress via HPLC or LC-MS to optimize stoichiometry and reaction time. Design of Experiments (DoE) can systematically evaluate variables like temperature and catalyst loading . Purity (>95%) can be achieved using recrystallization or column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclohexyl and phenyl groups). The cyclohexyl group’s axial/equatorial protons will show distinct splitting patterns (~1.5–2.5 ppm) .
  • HRMS : Validate molecular weight (292.42 g/mol) with high-resolution mass spectrometry .
  • IR : Identify carbonyl stretches (5-oxo pyrrolidine at ~1700 cm1^{-1}) and amide bands (~1650 cm1 ^{-1}) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology : Conduct in vitro assays targeting enzymes or receptors structurally similar to its pharmacophores (e.g., pyrrolidinone or carboxamide motifs). Use fluorescence-based assays or SPR (Surface Plasmon Resonance) to measure binding affinity. Dose-response curves (0.1–100 µM) can identify IC50_{50} values .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

  • Methodology : Perform quantum mechanical calculations (DFT or ab initio) to model transition states and intermediates. Compare computed activation energies with experimental kinetic data to validate pathways. Tools like Gaussian or ORCA can predict regioselectivity in cyclization steps .

Q. What strategies are recommended for analyzing conflicting crystallographic and spectroscopic data on its stereochemistry?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs) .
  • ECD/VCD Spectroscopy : Compare experimental electronic/vibrational circular dichroism spectra with computational predictions to confirm stereoisomerism .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., phenyl to fluorophenyl) and evaluate changes in bioactivity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes against target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .

Q. What advanced separation techniques are suitable for isolating diastereomers of this compound?

  • Methodology : Employ chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with heptane/ethanol mobile phases. Optimize resolution using DoE to adjust column temperature and flow rate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.